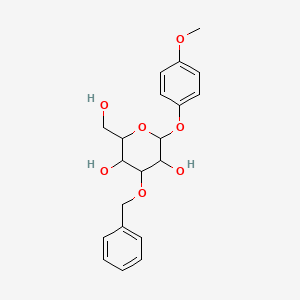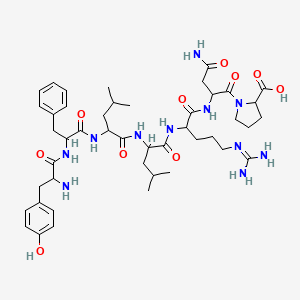![molecular formula C26H26I3N3O4 B12324228 6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core with dimethylamino substituents, an iodoacetyl group, and a carboxylic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide typically involves multiple steps, starting with the preparation of the xanthene core. The dimethylamino groups are introduced through nucleophilic substitution reactions, followed by the addition of the iodoacetyl group via an electrophilic substitution reaction. The final step involves the formation of the carboxylic acid moiety through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The dimethylamino and iodoacetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye for labeling and detection of biomolecules.
Biology: Employed in imaging techniques to study cellular processes and structures.
Medicine: Investigated for its potential use in diagnostic imaging and targeted drug delivery.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as proteins or nucleic acids. The xanthene core provides fluorescence properties, allowing it to be used as a probe in imaging studies. The dimethylamino and iodoacetyl groups enhance its binding affinity and specificity for target molecules, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene-based dye with similar fluorescence properties.
Rhodamine: A related compound with a different substitution pattern on the xanthene core.
Eosin: A brominated derivative of fluorescein with distinct spectral properties.
Uniqueness
6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide is unique due to its specific combination of functional groups, which provide enhanced fluorescence, binding affinity, and versatility in various applications compared to other similar compounds.
Properties
Molecular Formula |
C26H26I3N3O4 |
|---|---|
Molecular Weight |
825.2 g/mol |
IUPAC Name |
6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide |
InChI |
InChI=1S/C26H24IN3O4.2HI/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33;;/h5-13H,14H2,1-4H3,(H,32,33);2*1H |
InChI Key |
KQRZQQSKNGFNIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)CI)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C.I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)
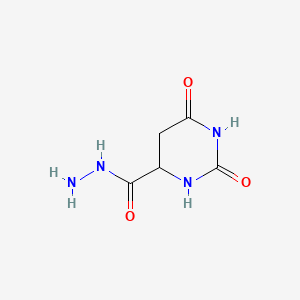

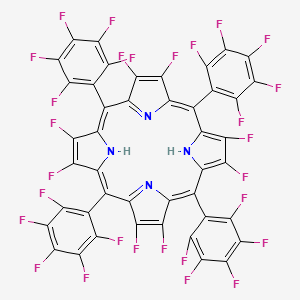

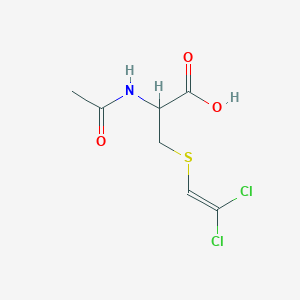

![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)
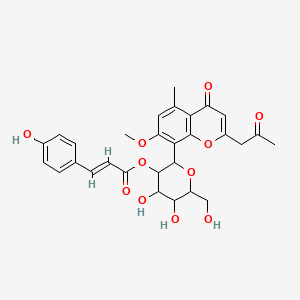

![1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12324205.png)
![(9-Butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B12324207.png)
